2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as a corrosion inhibitor. The compound is characterized by the presence of a pyrazole ring, an aniline group, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of related 5-(trifluoromethyl)pyrazolines has been achieved through formal [4 + 1]-annulation reactions with fluorinated sulfur ylides and in situ formed 1,2-diaza-1,3-dienes, providing a novel method for obtaining these compounds in moderate to excellent yields . Additionally, the generation of anionic triflyldiazomethane species followed by [3 + 2] cycloaddition reaction has been used for the synthesis of pyrazole triflones, which are structurally related to the compound of interest . A green synthesis approach has also been employed for the synthesis of 2-(1H-pyrazol-5-yl) aniline, a compound with a similar pyrazole structure, using microwave-assisted techniques .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 4-trifluoromethylthio-3-pyrazoline-5-thione derivatives has been determined based on elemental analysis, IR, MS, 1H, 19F, and 13C NMR spectra . In another study, the molecular structure of N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline was investigated, revealing the conformation of the pyrazoline ring and the dihedral angles formed with the benzene and pyridine rings .
Chemical Reactions Analysis
The reactivity of compounds containing the pyrazole ring has been explored in various chemical reactions. For example, 5-(2-aminophenyl)isoxazoles have been synthesized by reacting 2-(trifluoromethyl)aniline with dilithio derivatives of oximes, demonstrating the potential for isoxazole and pyrazole formation . The use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate has also been reported, indicating the versatility of aniline derivatives in promoting amination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the trifluoromethyl and pyrazole groups have been studied, revealing interesting characteristics. For instance, novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have shown promising antioxidant and antimicrobial activities, with the trichloromethyl substituted compounds presenting higher antioxidant activity compared to their fluorinated analogs . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in hydrochloric acid solution has been evaluated, demonstrating its effectiveness in preventing corrosion .
Scientific Research Applications
Application 1: Organic Semiconductors and Solid-State Dye-Sensitized Solar Cells
- Summary of the Application : This compound is used as a p-type dopant for triarylamine-based hole conductors such as spiro-MeOTAD in solid-state dye-sensitized solar cells (ssDSCs) .
- Methods of Application or Experimental Procedures : The compound is used to alter the charge-transport properties of both molecular and polymeric organic semiconductors . The strategy involves tuning the conductivity of spiro-MeOTAD in ssDSCs, without having to rely on the commonly employed photo-doping .
- Results or Outcomes : By using a recently developed high molar extinction coefficient organic D-pi-A sensitizer and p-doped spiro-MeOTAD as hole conductor, a record power conversion efficiency of 7.2% was achieved, measured under standard solar conditions (AM1.5G, 100 mW cm (-2)) .
Application 2: C–H Functionalization of 2-(1H-pyrazol-1-yl)pyridine with Internal Alkynes
- Summary of the Application : This compound is used in a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
- Methods of Application or Experimental Procedures : The compound provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
- Results or Outcomes : The method resulted in either C–H alkenylation products or indazole products in moderate to good yields .
Application 3: Radical Trifluoromethylation
- Summary of the Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound can be used in the process of trifluoromethylation of carbon-centered radical intermediates .
- Results or Outcomes : The outcomes of this process contribute to the advancements in the synthesis of pharmaceuticals, agrochemicals, and materials .
Application 4: Biochemical Research
- Summary of the Application : This compound is used in biochemical research, particularly in proteomics research .
- Results or Outcomes : The outcomes of this process contribute to the advancements in the field of proteomics .
Application 5: Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p-Type Dopant
- Summary of the Application : This compound is used in the formation of Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), which acts as a p-type dopant for organic semiconductors .
- Results or Outcomes : The outcomes of this process contribute to the advancements in the field of organic electronics and photovoltaics .
Application 6: Radical Trifluoromethylation
- Summary of the Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound can be used in the process of trifluoromethylation of carbon-centered radical intermediates .
- Results or Outcomes : The outcomes of this process contribute to the advancements in the synthesis of pharmaceuticals, agrochemicals, and materials .
Future Directions
properties
IUPAC Name |
2-pyrazol-1-yl-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-2-3-9(8(14)6-7)16-5-1-4-15-16/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUQHVNLXBAREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427698 | |
Record name | 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | |
CAS RN |
883881-78-5 | |
Record name | 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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